

# Application Notes and Protocols for AVN-211 in Alzheimer's Disease Models

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## Compound of Interest

Compound Name: AVN-211

Cat. No.: B605703

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## Introduction

**AVN-211** is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT<sub>6</sub>) receptor, a promising therapeutic target for the symptomatic treatment of cognitive deficits in Alzheimer's disease (AD). The 5-HT<sub>6</sub> receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cortex. Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive function in various preclinical models of AD. These application notes provide a comprehensive overview of the methodologies and key data associated with the preclinical evaluation of **AVN-211** in Alzheimer's disease models.

## Data Presentation

### In Vitro Pharmacology and Pharmacokinetics of AVN-211

The following tables summarize the in vitro binding affinity, potency, and pharmacokinetic parameters of **AVN-211**. This data is crucial for dose selection and interpretation of in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity of **AVN-211**

Parameter	Value	Species	Assay Type
Ki (5-HT6R)	1.09 nM	Human	Radioligand Binding Assay
IC50 (5-HT6R)	2.34 nM	Human	Functional Assay
Selectivity	>5000-fold	Human	Against a panel of other receptors, ion channels, and transporters
hERG IC50	18 $\mu$ M	Human	Patch Clamp Assay

Table 2: In Vitro Metabolism Profile of **AVN-211**

CYP Isoform	IC50
CYP2B6	0.76 $\mu$ M
CYP2C9	2.68 $\mu$ M
CYP2C19	8.08 $\mu$ M

Table 3: Preclinical Pharmacokinetics of **AVN-211** (as reported for AM211)

Species	Route	Dose (mg/kg)	Cmax ( $\mu$ g/mL)	Tmax (h)	t1/2 (h)	Bioavailability (%)
Rat	IV	2	-	-	2.4	-
PO	10	5.4	1	-	48-78	-
Dog	IV	2	-	-	3.1	-
PO	10	13.5	0.3	-	48-78	-

Note: The pharmacokinetic data is from a study on a compound referred to as "AM211". Researchers should exercise caution and verify if this data corresponds to **AVN-211**.

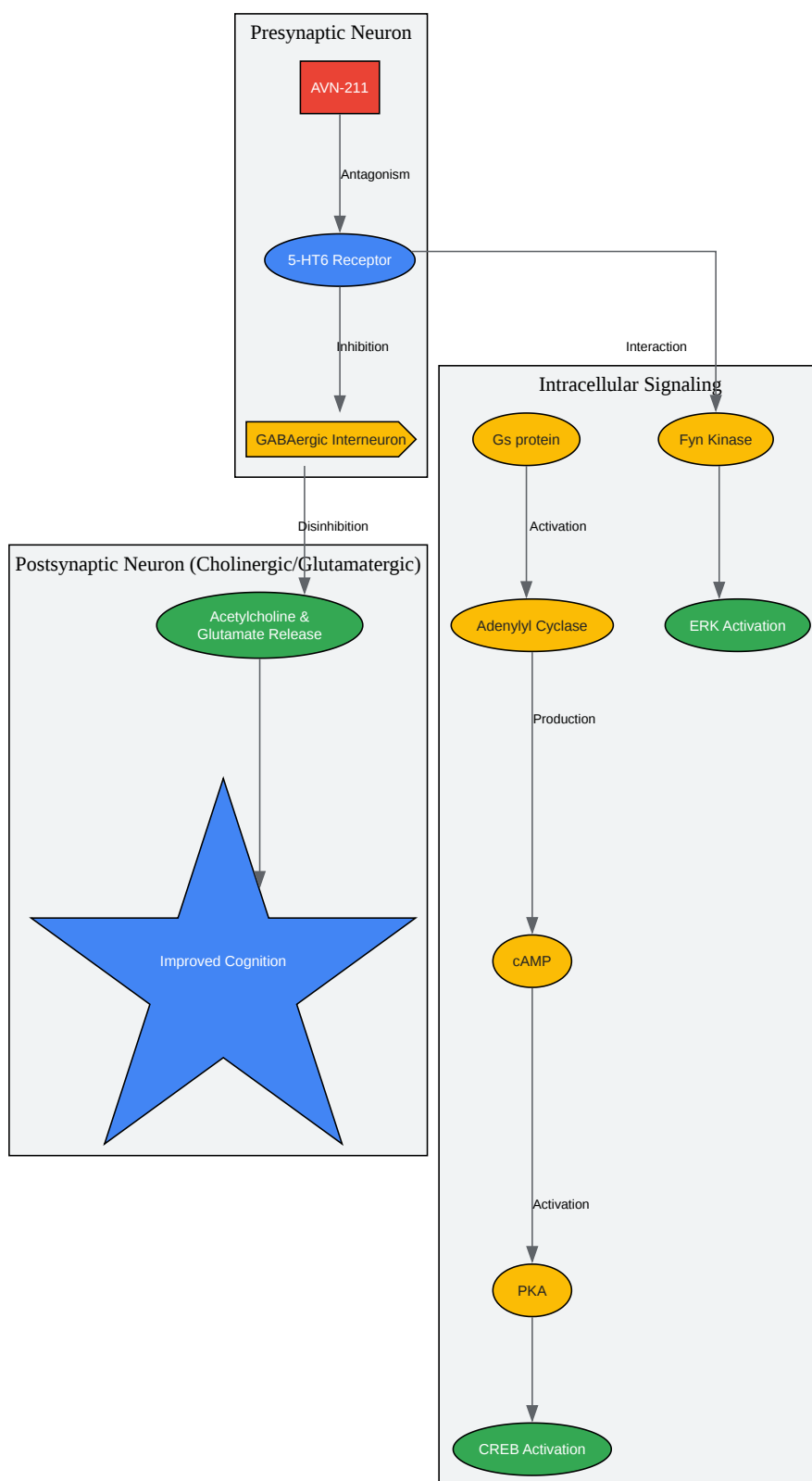
Table 4: In Vivo Acute Toxicity of **AVN-211**

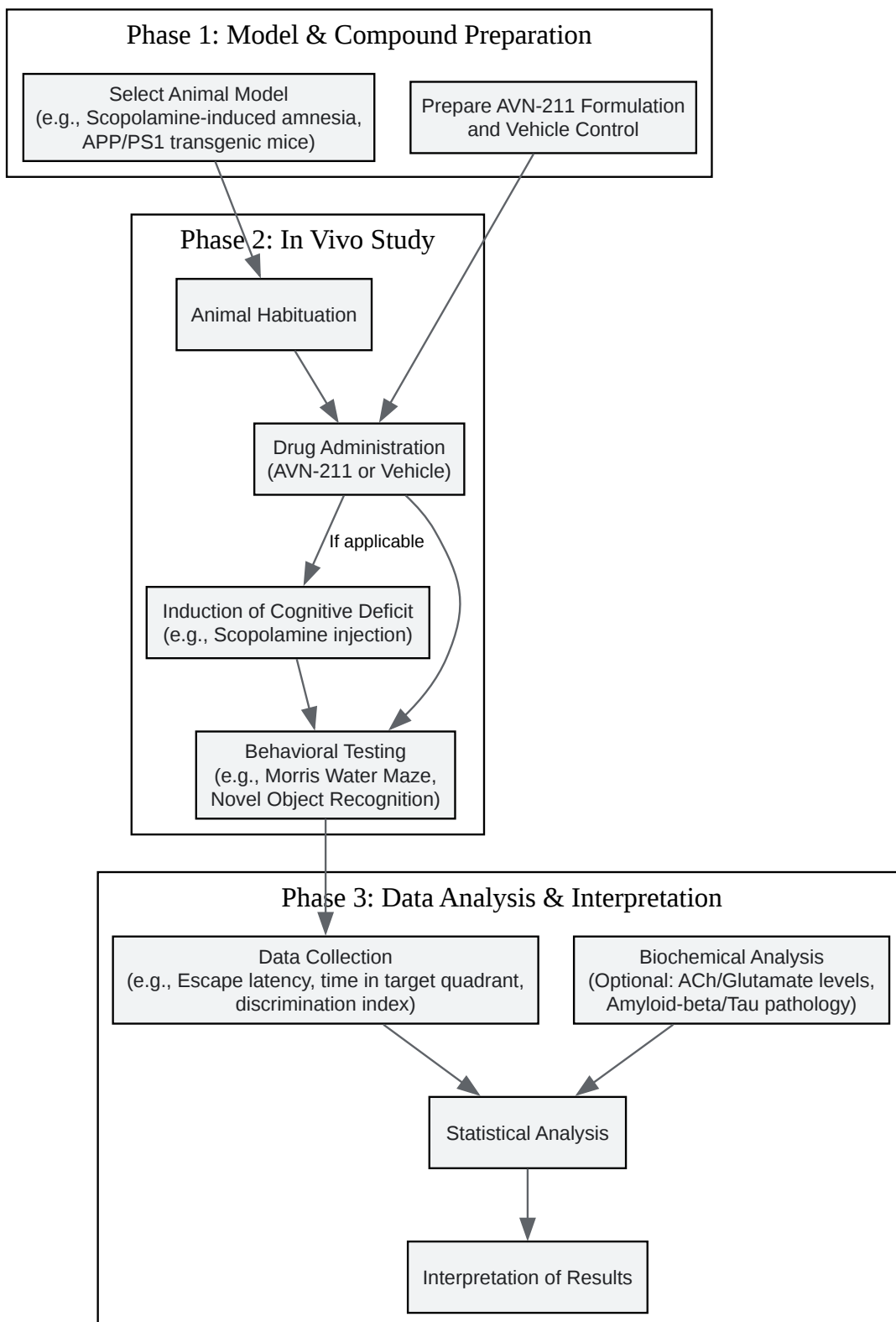
Species	Route	LD50 (mg/kg)
Mouse	i.p.	13684
Rat	i.p.	>2000

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway for 5-HT6 Receptor Antagonism

Blockade of the 5-HT6 receptor by **AVN-211** is proposed to enhance cognitive function through the modulation of multiple downstream signaling pathways. The primary mechanism involves the disinhibition of cholinergic and glutamatergic neurons.





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